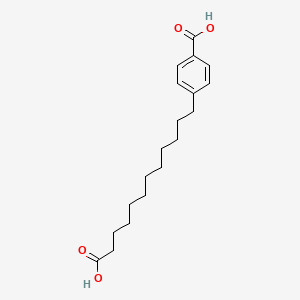
4-(11-Carboxyundecyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(11-Carboxyundecyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids. It features a benzoic acid moiety attached to an undecyl chain with a terminal carboxyl group. This compound is of interest due to its unique structure, which combines the properties of both benzoic acid and long-chain carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(11-Carboxyundecyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid and 11-bromoundecanoic acid.
Reaction: The benzoic acid is subjected to a Friedel-Crafts acylation reaction with 11-bromoundecanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(11-Carboxyundecyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-(11-Carboxyundecyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(11-Carboxyundecyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The long undecyl chain allows the compound to integrate into lipid bilayers, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with a single carboxyl group.
Undecanoic Acid: A long-chain carboxylic acid with a single carboxyl group at the end of an undecyl chain.
4-(10-Carboxydecyl)benzoic Acid: Similar structure but with a shorter decyl chain.
Uniqueness
4-(11-Carboxyundecyl)benzoic acid is unique due to its combination of a benzoic acid moiety and a long undecyl chain, providing both aromatic and aliphatic properties. This dual nature allows it to participate in a wide range of chemical reactions and interact with various biological systems, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(11-carboxyundecyl)benzoic acid |
InChI |
InChI=1S/C19H28O4/c20-18(21)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)19(22)23/h12-15H,1-11H2,(H,20,21)(H,22,23) |
InChI Key |
GUCYIQLUWWTRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















